tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate and tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate are similar to the compound you’re interested in. They are used in the field of chemistry for various purposes.
Synthesis Analysis
There is a study that discusses the synthesis of similar compounds, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume of tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate have been reported .Scientific Research Applications
Synthesis of Biologically Active Compounds
tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is utilized as an intermediate in the synthesis of biologically active compounds. A study by Liu Ya-hu (2010) demonstrated the synthesis of a related compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is important for creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Structural Analysis and Theoretical Studies
Research by Zhi-Ping Yang et al. (2021) focused on the structural characterization of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, using techniques like X-ray diffraction and density functional theory. This research is crucial for understanding the stability and conformation of the molecule (Zhi-Ping Yang et al., 2021).
Pharmaceutical Research
A study conducted by Ashwini Gumireddy et al. (2021) explored a piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which showcased potential pharmaceutical applications due to its pharmacologically useful core (Ashwini Gumireddy et al., 2021).
Antimicrobial and Anthelmintic Activities
C. Sanjeevarayappa et al. (2015) synthesized and evaluated tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for its antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity, indicating potential applications in treating infections (C. Sanjeevarayappa et al., 2015).
Anticorrosive Applications
Research by B. Praveen et al. (2021) investigated tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for its anticorrosive properties. The compound showed significant inhibition efficiency for steel in corrosive media, suggesting its use in industrial applications (B. Praveen et al., 2021).
Macrocyclic Compound Synthesis
A study by T. McMurry et al. (1992) described the synthesis of macrocyclic tetraamines, involving tert-butyl 4-methylpiperazine-1-carboxylate, for creating poly(amino carboxylate) chelating agents. These agents have potential applications in medicinal chemistry and imaging (T. McMurry et al., 1992).
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These features enhance favorable interaction with macromolecules .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery . These properties could influence the compound’s bioavailability.
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of the piperazine ring, such as its conformational flexibility and the capacity for the formation of hydrogen bonds, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(19(21)22)5-6-14(12)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAAPQLWAKMBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624918 | |
Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-86-2 | |
Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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